molecular formula C3H4F2O B6204675 3,3-difluoroprop-2-en-1-ol CAS No. 819-72-7

3,3-difluoroprop-2-en-1-ol

Cat. No.: B6204675
CAS No.: 819-72-7
M. Wt: 94.06 g/mol
InChI Key: GUWIZLFGIILDAL-UHFFFAOYSA-N
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Description

3,3-difluoroprop-2-en-1-ol: is a chemical compound with the molecular formula C3H4F2O The molecular structure consists of a three-carbon chain with two fluorine atoms attached to the third carbon and a hydroxyl group attached to the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluoroprop-2-en-1-ol can be achieved through a multi-step process:

    Step 1: React 1,3-difluoropropene with formaldehyde in the presence of sodium hydroxide to form 3,3-difluoroprop-1-en-1-ol.

    Step 2: Treat the intermediate compound with sulfuric acid to form this compound.

    Step 3: Purify the product by washing with sodium chloride and water.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,3-difluoroprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3,3-difluoroprop-2-enal.

    Reduction: Formation of 3,3-difluoropropanol.

    Substitution: Formation of 3,3-diiodoprop-2-en-1-ol.

Scientific Research Applications

3,3-difluoroprop-2-en-1-ol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-difluoroprop-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in biochemical studies. The hydroxyl group allows for hydrogen bonding, which can influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 3,3-difluoroprop-2-en-1-yl acetate
  • 1-(3,3-difluoroprop-2-en-1-yl)-1-methylpiperidinium triflate
  • 1-fluoro-2-(3-fluoroprop-2-en-1-yl)-4,5-dimethoxybenzene

Comparison: 3,3-difluoroprop-2-en-1-ol is unique due to its specific molecular structure, which includes two fluorine atoms and a hydroxyl group. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability compared to similar compounds. The presence of the hydroxyl group also allows for additional hydrogen bonding interactions, making it a versatile compound in various applications .

Properties

CAS No.

819-72-7

Molecular Formula

C3H4F2O

Molecular Weight

94.06 g/mol

IUPAC Name

3,3-difluoroprop-2-en-1-ol

InChI

InChI=1S/C3H4F2O/c4-3(5)1-2-6/h1,6H,2H2

InChI Key

GUWIZLFGIILDAL-UHFFFAOYSA-N

Canonical SMILES

C(C=C(F)F)O

Purity

95

Origin of Product

United States

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